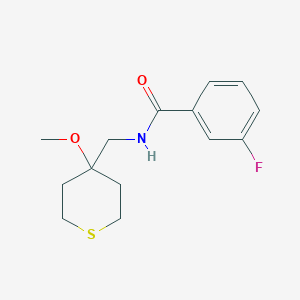
3-Amino-1-cyclopentylcyclobutan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-1-cyclopentylcyclobutan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 2375258-84-5 . It has a molecular weight of 191.7 . This compound is a salt .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NO.ClH/c10-8-5-9(11,6-8)7-3-1-2-4-7;/h7-8,11H,1-6,10H2;1H/t8-,9+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Intermediate Applications
Research into the synthetic methodologies involving compounds structurally related to 3-amino-1-cyclopentylcyclobutan-1-ol hydrochloride has yielded diverse applications, particularly in the synthesis of biologically active molecules. The development of efficient and versatile synthetic routes for cyclobutane-containing scaffolds highlights their potential utility across several fields, including biomedical applications. Such methodologies enable the preparation of compounds that can serve as surfactants, gelators for hydroxylic solvents, or metal cation ligands, demonstrating the cyclobutane ring's versatility in drug development and other biomedical purposes (Illa et al., 2019).
Drug Development and Biomedical Research
In drug development, cyclobutane derivatives have been synthesized as potential agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. The synthesis of unnatural amino acids with cyclobutane structures indicates their role in developing novel therapeutic agents, further exemplifying the chemical's significance in advancing cancer treatment strategies (Srivastava et al., 1997).
Structural and Conformational Studies
Cyclobutane-containing compounds have also been a focus of structural and conformational studies, where their incorporation into peptides and other molecular frameworks has been explored. The ability of the cyclobutane ring to induce rigidity and influence the overall conformation of molecules is of particular interest in the design of peptides and peptidomimetics with enhanced biological activity and stability (Izquierdo et al., 2005).
Agonists and Ligands
The cyclobutane motif has been identified as a core structure in the design of nonpeptidic agonists for receptors, such as the glucagon-like peptide-1 (GLP-1) receptor. These findings underscore the compound's potential in therapeutic applications, particularly in treating conditions like diabetes by modulating receptor activity through structurally novel agonists (Liu et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-1-cyclopentylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-8-5-9(11,6-8)7-3-1-2-4-7;/h7-8,11H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJXMLOGRECAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC(C2)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2892410.png)
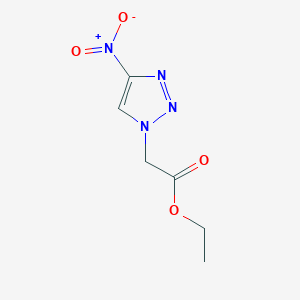

![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2892420.png)
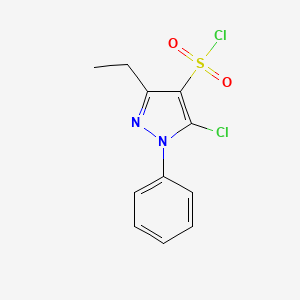
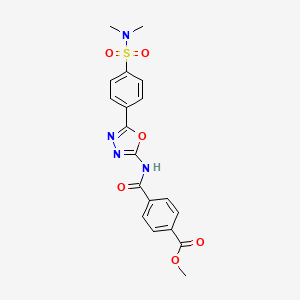
![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)
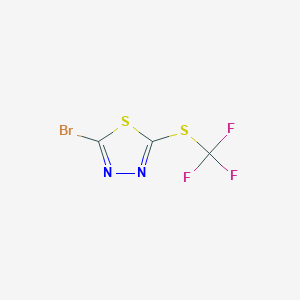
![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)
![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)
